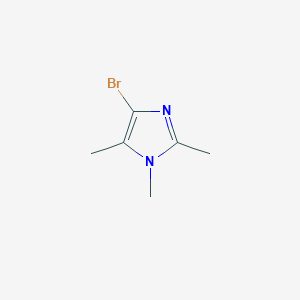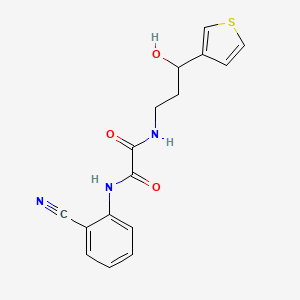![molecular formula C21H21N3O2S B2401979 (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone CAS No. 1396855-40-5](/img/structure/B2401979.png)
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthetic Applications : Dihydroquinolinone derivatives have been synthesized for various purposes, including the generation of catalytic antibodies aimed at catalysing cationic cyclisation reactions. This demonstrates the compound's relevance in synthetic organic chemistry for creating complex molecules (González‐Bello, Abell, & Leeper, 1997).
- Photophysical Properties : The study of dihydroquinazolinone derivatives showcases their photophysical properties, indicating potential applications in materials science, particularly in the development of fluorescent materials and optical sensors (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
- Antimicrobial Activities : Compounds structurally related to the target molecule have been explored for their antimicrobial activities. This suggests a possible application in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Mohamed et al., 2012).
Potential Therapeutic Applications
- Parkinson's Disease Research : The synthesis of certain quinolinone derivatives for use as PET imaging agents in Parkinson's disease indicates a potential application in neurodegenerative disease research and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
- Cancer Research : Some quinoline and quinazolinone derivatives have shown promise in cancer research, suggesting their potential use in the development of novel anticancer therapies (Almutairi, Al-Hazimi, & El-Baih, 2009).
properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-9-17-19(11-16)27-21(22-17)23-12-15(13-23)20(25)24-10-4-6-14-5-2-3-7-18(14)24/h2-3,5,7-9,11,15H,4,6,10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGMDAIOGAZBTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2401902.png)







![N~5~-(4-fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2401912.png)

![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)
